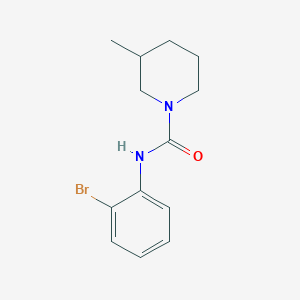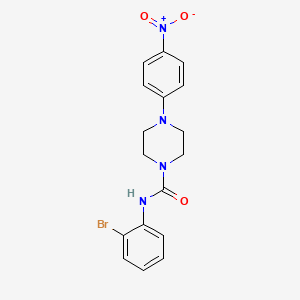
N-(sec-butyl)-N'-(3-chlorobenzyl)urea
Overview
Description
N-(sec-butyl)-N'-(3-chlorobenzyl)urea, also known as SBC-115076, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and the regulation of inflammation. In recent years, SBC-115076 has gained significant attention as a potential treatment for various diseases, including hypertension, diabetes, and inflammation-related disorders.
Mechanism of Action
N-(sec-butyl)-N'-(3-chlorobenzyl)urea is a selective inhibitor of the enzyme sEH, which plays a crucial role in the metabolism of fatty acids and the regulation of inflammation. N-(sec-butyl)-N'-(3-chlorobenzyl)urea binds to the active site of sEH and prevents it from metabolizing epoxyeicosatrienoic acids (EETs), which are important mediators of inflammation and vascular function. By inhibiting sEH, N-(sec-butyl)-N'-(3-chlorobenzyl)urea increases the levels of EETs, which have been shown to have potent anti-inflammatory and vasodilatory effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(3-chlorobenzyl)urea has several biochemical and physiological effects, which are related to its inhibition of sEH. By increasing the levels of EETs, N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been shown to reduce inflammation, improve vascular function, and regulate blood pressure. In addition, N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been shown to improve glucose tolerance and insulin sensitivity, which may have potential therapeutic effects in patients with diabetes.
Advantages and Limitations for Lab Experiments
The use of N-(sec-butyl)-N'-(3-chlorobenzyl)urea in scientific research has several advantages and limitations. One of the main advantages is its selectivity for sEH, which allows for the specific inhibition of this enzyme without affecting other metabolic pathways. In addition, N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been shown to be safe and well-tolerated in animal and human studies, which makes it a promising candidate for further clinical development. However, one of the limitations of N-(sec-butyl)-N'-(3-chlorobenzyl)urea is its relatively low potency, which may limit its effectiveness in certain disease models. In addition, the synthesis of N-(sec-butyl)-N'-(3-chlorobenzyl)urea can be challenging and time-consuming, which may limit its availability for scientific research.
Future Directions
There are several future directions for the use of N-(sec-butyl)-N'-(3-chlorobenzyl)urea in scientific research. One potential direction is the development of more potent sEH inhibitors, which may have greater therapeutic effects in certain disease models. In addition, further studies are needed to investigate the potential therapeutic effects of N-(sec-butyl)-N'-(3-chlorobenzyl)urea in other diseases, such as cardiovascular disease and cancer. Finally, the use of N-(sec-butyl)-N'-(3-chlorobenzyl)urea in combination with other therapies may have synergistic effects and improve its therapeutic potential.
Scientific Research Applications
N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been extensively studied in various scientific research applications, including preclinical and clinical studies. It has been shown to have potential therapeutic effects in several diseases, including hypertension, diabetes, and inflammation-related disorders. In preclinical studies, N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been shown to reduce blood pressure, improve glucose tolerance, and reduce inflammation in animal models. In clinical studies, N-(sec-butyl)-N'-(3-chlorobenzyl)urea has been shown to be safe and well-tolerated, with potential therapeutic effects in patients with hypertension and type 2 diabetes.
properties
IUPAC Name |
1-butan-2-yl-3-[(3-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-9(2)15-12(16)14-8-10-5-4-6-11(13)7-10/h4-7,9H,3,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIUMLJHYVZSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(3-chlorobenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B4286312.png)
![methyl 4-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4286319.png)
![methyl 4-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4286325.png)

![N-(sec-butyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286344.png)
![N-(sec-butyl)-N'-[1-(1-naphthyl)ethyl]urea](/img/structure/B4286358.png)